![molecular formula C10H9NO2 B6617064 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde CAS No. 1260664-38-7](/img/structure/B6617064.png)
1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
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Overview
Description
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a significant class of isoquinoline alkaloids . These THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community . A commonly used synthetic strategy involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Additionally, a one-pot solution-phase parallel synthesis (SPPS) of a small library of new 1,2,3,4-tetrahydroisoquinoline derivatives has been reported .Molecular Structure Analysis
The molecular structure of 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is related to the THIQ nucleus, which is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . The THIQ is a secondary amine with the chemical formula C9H11N .Scientific Research Applications
- THIQ derivatives have demonstrated antiviral properties against various viruses. For instance, they exhibit inhibitory effects on viral replication, making them potential candidates for antiviral drug development .
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- THIQ-based compounds have shown promise as anticancer agents. Researchers have explored their use in cancer therapy due to their cytotoxic effects on cancer cells .
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- THIQ analogs exhibit antibacterial activity against different bacterial strains. Their mechanism of action involves disrupting bacterial cell membranes or interfering with essential cellular processes .
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- THIQ derivatives have been investigated for their antifungal properties. They may serve as potential leads for developing novel antifungal drugs .
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- Some THIQ compounds display anti-inflammatory effects. These molecules could be valuable in managing inflammatory conditions .
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- THIQ-based molecules have antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage .
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- Certain THIQ analogs exhibit calcium channel-blocking activity. This property may have implications for cardiovascular health and neurological disorders .
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Antiviral Activity
Anticancer Potential
Antibacterial Properties
Antifungal Effects
Anti-Inflammatory Activity
Antioxidant Agents
Calcium Channel Inhibition
Mechanism of Action
Target of Action
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a structural motif of various natural products and therapeutic lead compounds . It is related to inhibitors of WNV protease and molecules having selective central nervous system (CNS) action . Therefore, its primary targets could be the WNV protease and CNS receptors.
Mode of Action
It is known that the compound can act as a precursor for various alkaloids displaying multifarious biological activities . The compound might interact with its targets, such as WNV protease and CNS receptors, leading to changes in their function.
Biochemical Pathways
For instance, N-benzyl tetrahydroisoquinolines are known to function as antineuroinflammatory agents , suggesting that this compound might also affect neuroinflammatory pathways.
Result of Action
For instance, it might inhibit WNV protease activity and modulate CNS receptor function .
properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,6H,4-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNFGLXEXFMRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC=CC(=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde |
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